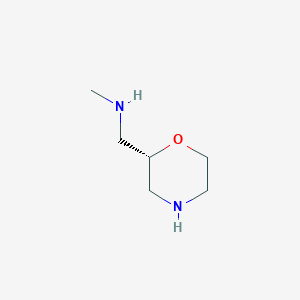
2-Morpholinemethanamine, N-methyl-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholinemethanamine, N-methyl-, (2S)- is a chemical compound with the molecular formula C6H14N2O It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinemethanamine, N-methyl-, (2S)- can be achieved through several methods. One common approach involves the Michael addition reaction, where morpholine reacts with ethyl acrylate in the presence of a catalyst such as FeCl3 in water. This reaction produces ethyl 3-morpholinopropanoate, which can then undergo further transformations to yield the desired compound .
Another method involves the hydrogenation of 2-morpholinoacetonitrile under high-pressure conditions. This approach, however, requires careful control of reaction parameters to avoid the formation of byproducts .
Industrial Production Methods
Industrial production of 2-Morpholinemethanamine, N-methyl-, (2S)- typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of starting materials, catalysts, and solvents is crucial to ensure cost-effectiveness and environmental sustainability. The Curtius rearrangement of acid derivatives into primary amines is one such method that has been adapted for industrial use .
Análisis De Reacciones Químicas
Types of Reactions
2-Morpholinemethanamine, N-methyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
2-Morpholinemethanamine, N-methyl-, (2S)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Morpholinemethanamine, N-methyl-, (2S)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of selective norepinephrine reuptake, affecting neurotransmitter levels and signaling pathways. This mechanism is of particular interest in the development of treatments for mood disorders and other neurological conditions .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The parent compound, which lacks the N-methyl and (2S)- configuration.
2-Morpholinoethanamine: A similar compound with different substituents on the morpholine ring.
N-Methylmorpholine: Another derivative with a different substitution pattern.
Uniqueness
2-Morpholinemethanamine, N-methyl-, (2S)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
754944-36-0 |
|---|---|
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
N-methyl-1-[(2S)-morpholin-2-yl]methanamine |
InChI |
InChI=1S/C6H14N2O/c1-7-4-6-5-8-2-3-9-6/h6-8H,2-5H2,1H3/t6-/m0/s1 |
Clave InChI |
HMIOFHWVBNNKPR-LURJTMIESA-N |
SMILES isomérico |
CNC[C@H]1CNCCO1 |
SMILES canónico |
CNCC1CNCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


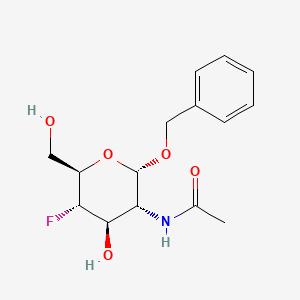
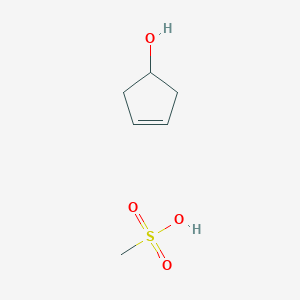
![4-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]-Benzenesulfonamide](/img/structure/B12338350.png)
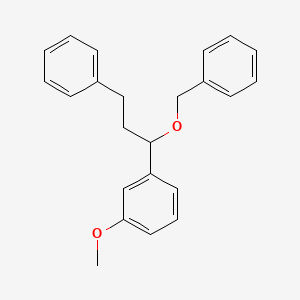
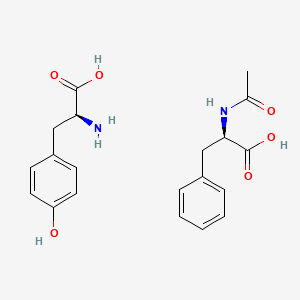
![8bH-Cyclopenta[b]benzofuran-1,8b-diol, 3a-(1,3-benzodioxol-5-yl)-1,2,3,3a-tetrahydro-6,8-dimethoxy-3-phenyl-, (1R,3S,3aR,8bS)-](/img/structure/B12338362.png)
![[3-Ethoxy-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12338377.png)
![1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2-(5-ethyl-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-1-yl)ethanone](/img/structure/B12338381.png)
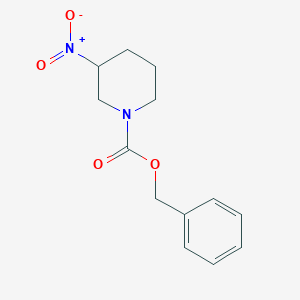
![Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12338387.png)
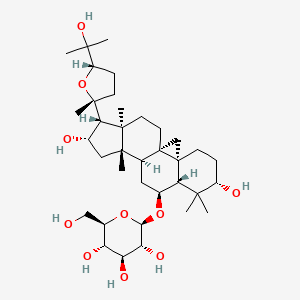
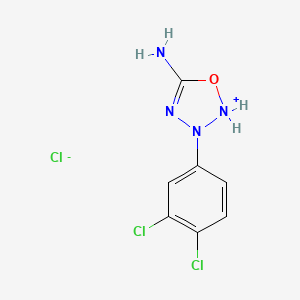
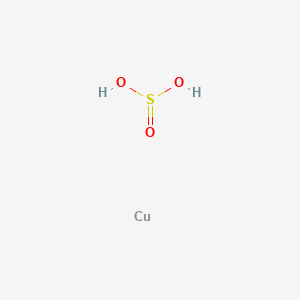
![(1S,3S,4S,14R,17Z,20S)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione](/img/structure/B12338408.png)
